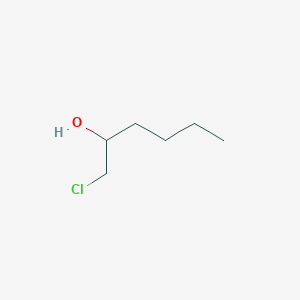

1-Chlorohexan-2-OL

Description

Structure

3D Structure

Properties

CAS No. |

52802-07-0 |

|---|---|

Molecular Formula |

C6H13ClO |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

1-chlorohexan-2-ol |

InChI |

InChI=1S/C6H13ClO/c1-2-3-4-6(8)5-7/h6,8H,2-5H2,1H3 |

InChI Key |

KYLWPCMAKMOTED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCl)O |

Origin of Product |

United States |

Methodologies for the Stereocontrolled Synthesis of 1 Chlorohexan 2 Ol and Its Enantiomers

Chemo- and Regioselective Synthetic Routes to Racemic 1-Chlorohexan-2-OL

The preparation of racemic this compound involves several key strategies that prioritize the formation of the desired constitutional isomer over other potential products.

Strategies Involving Halogenation of Hexenols

The direct halogenation of unsaturated alcohols like hexenols presents a potential route to halohydrins. The reaction of an alkene with a halogen (e.g., Cl₂) in the presence of water is a classic method for forming halohydrins. transformationtutoring.com This process involves the formation of a halonium ion intermediate, which is then attacked by water. For a substrate like 1-hexene, this would lead to the formation of a chlorohydrin. The regioselectivity of this reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. However, achieving specific regioselectivity to favor this compound from a hexenol precursor requires careful selection of the starting material and reaction conditions to control the addition across the double bond.

Reductive Methodologies for Chloro-Keto Precursors

A common and effective method for synthesizing this compound is through the reduction of the corresponding α-chloro ketone, 1-chlorohexan-2-one (B1606847). lookchem.commolaid.com This precursor contains the necessary carbon skeleton and functional group placement. The reduction of the ketone to a secondary alcohol can be accomplished using various reducing agents.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. quora.com These reagents deliver a hydride ion to the carbonyl carbon, which, after an acidic workup, yields the alcohol. quora.com While both are powerful, NaBH₄ is often preferred for its milder nature and greater functional group tolerance. quora.com The reaction is generally chemo- and regioselective, as the carbonyl group is typically the most electrophilic site for hydride attack.

Table 1: Comparison of Reducing Agents for 1-Chlorohexan-2-one

| Reducing Agent | Typical Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol (B129727) | Milder reagent, selective for aldehydes and ketones. quora.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, reduces a wide range of functional groups. quora.com |

| Baker's Yeast | Water | Biocatalytic, can offer enantioselectivity. molaid.com |

Hydrochlorination Approaches to Unsaturated Hexanols

The hydrochlorination of unsaturated alcohols can also yield chlorohydrins. This approach involves the addition of hydrogen chloride (HCl) across a carbon-carbon double bond. The regioselectivity of this addition is governed by Markovnikov's rule, where the proton adds to the carbon with more hydrogen substituents, and the chloride ion adds to the more substituted carbon (the carbocation intermediate). Therefore, starting with a precursor like 1-hexen-1-ol is not ideal. A more suitable precursor would be an unsaturated alcohol where the double bond is positioned to yield the desired 1-chloro-2-hydroxy substitution pattern upon addition of HCl.

Synthesis from Epoxides via Nucleophilic Ring Opening

The ring-opening of 1,2-epoxyhexane (B74757) is a highly effective and regioselective method for preparing this compound. vaia.compearson.com Epoxides, with their strained three-membered rings, are susceptible to cleavage by nucleophiles. unizin.org This reaction can be catalyzed by either acid or base.

Under acidic conditions, using anhydrous HCl, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. unizin.orgopenstax.org The chloride ion then attacks one of the epoxide carbons. For a monosubstituted epoxide like 1,2-epoxyhexane, the nucleophile typically attacks the less sterically hindered carbon (C1) in an Sₙ2-like fashion, leading to the formation of this compound. openstax.orglibretexts.org This method results in a trans configuration of the chloro and hydroxyl groups. transformationtutoring.comopenstax.org

Base-catalyzed ring-opening is also possible, though less common for this specific transformation. In a base-catalyzed mechanism, the nucleophile directly attacks the less hindered carbon of the epoxide ring. unizin.org

Table 2: Regioselectivity of 1,2-Epoxyhexane Ring-Opening

| Catalyst | Nucleophile | Site of Attack | Product |

| Acid (e.g., HCl) | Cl⁻ | Primarily C1 (less substituted) openstax.orglibretexts.org | This compound |

| Base (e.g., NaOH/Cl⁻ source) | Cl⁻ | C1 (less substituted) unizin.org | This compound |

Routes from Diols and Haloacids

Another synthetic approach involves the selective chlorination of a diol, such as hexane-1,2-diol. lookchem.com Reacting a diol with a haloacid like concentrated hydrochloric acid can substitute a hydroxyl group with a chlorine atom. thieme-connect.de Achieving monosubstitution and regioselectivity can be challenging, as both hydroxyl groups are potential reaction sites. However, by controlling reaction conditions such as temperature and stoichiometry, it is possible to favor the formation of the desired chlorohydrin. The use of catalysts, such as zinc chloride, can facilitate this type of reaction. google.com

Enantioselective Synthesis of (R)- and (S)-1-Chlorohexan-2-OL

Producing enantiomerically pure (R)- or (S)-1-chlorohexan-2-ol is crucial for applications where stereochemistry is critical. This can be achieved through several asymmetric strategies.

One prominent method involves the asymmetric reduction of the prochiral ketone, 1-chlorohexan-2-one. This can be accomplished using biocatalysts, such as baker's yeast (Saccharomyces cerevisiae). Studies have shown that the reduction of 1-chloro-2-alkanones with baker's yeast can produce optically active 1-chloro-2-alkanols. molaid.com For instance, the reduction of 1-chlorohexan-2-one using immobilized baker's yeast in water has been reported to yield (R)-1-chlorohexan-2-ol. molaid.com

Another powerful approach is the kinetic resolution of racemic epoxides or the use of chiral starting materials. For example, the synthesis of (R)-1-chlorohexan-2-ol can be achieved starting from (R)-(−)-epichlorohydrin. nih.gov Reaction of (R)-epichlorohydrin with propylmagnesium chloride in the presence of a copper iodide catalyst yields the target (R)-1-chlorohexan-2-ol, preserving the stereochemical integrity of the starting material.

Furthermore, enantioselective hydroboration of an alkene followed by oxidation and chlorination can provide a route to chiral chlorohydrins. For example, rhodium-catalyzed asymmetric hydroboration of 6-chloro-1-hexene (B1581537) has been used to synthesize (+)-(S)-6-chlorohexan-2-ol. semanticscholar.org

Table 3: Examples of Enantioselective Syntheses

| Target Enantiomer | Precursor | Key Reagent/Catalyst | Synthetic Strategy | Reference |

| (R)-1-Chlorohexan-2-ol | 1-Chlorohexan-2-one | Immobilized Baker's Yeast | Asymmetric biocatalytic reduction | molaid.com |

| (R)-1-Chlorohexan-2-ol | (R)-(−)-Epichlorohydrin | Propylmagnesium chloride, CuI | Nucleophilic opening of chiral epoxide | nih.gov |

| (S)-6-Chlorohexan-2-ol | 6-Chloro-1-hexene | Chiral Rhodium Catalyst | Asymmetric hydroboration | semanticscholar.org |

Asymmetric Catalytic Approaches for Halohydrin Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of halohydrins like this compound. This approach utilizes chiral catalysts to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Organocatalysis has emerged as a significant strategy for the enantioselective α-chlorination of aldehydes and ketones, which can be precursors to chlorohydrins. organic-chemistry.orgmdpi.com The use of small organic molecules as catalysts avoids the use of heavy metals. researchgate.netacs.org For instance, proline and its derivatives have been successfully employed as catalysts for the direct asymmetric α-chlorination of aldehydes using N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org This method provides access to α-chloro aldehydes, which can then be reduced to the corresponding chlorohydrins.

Another example involves the use of 2-aminobenzimidazole (B67599) derivatives as organocatalysts for the asymmetric chlorination of 1,3-dicarbonyl compounds. mdpi.com By carefully selecting the catalyst and the chlorinating agent (e.g., NCS or 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dienone), it is possible to obtain the chlorinated product with a specific configuration. mdpi.com These organocatalytic systems often operate under mild conditions and can provide high yields and enantioselectivities. organic-chemistry.org

| Catalyst System | Substrate Type | Chlorinating Agent | Key Features |

| L-proline amide / (2R,5R)-diphenylpyrrolidine | Aldehydes | N-chlorosuccinimide (NCS) | Good yield and high enantioselectivity. organic-chemistry.org |

| (S)-pyrrolidine-thiourea | Aldehydes | N-chlorosuccinimide (NCS) | Good activity and enantioselectivity; catalyst is recoverable. organic-chemistry.org |

| 2-Aminobenzimidazole derivatives | 1,3-Dicarbonyl compounds | NCS or Hexachlorocyclohexadienone | Opposite enantiomers can be obtained by switching the catalyst/reagent combination. mdpi.com |

The enantioselective ring-opening of epoxides is a well-established and powerful method for the synthesis of chiral 1,2-difunctionalized compounds, including halohydrins. mdpi.comresearchgate.net This strategy can involve either the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. researchgate.net Metal-salen complexes, particularly those of chromium and cobalt, have proven to be highly effective catalysts for these transformations. mdpi.comcore.ac.uk

In the context of synthesizing this compound, the kinetic resolution of racemic 1,2-epoxyhexane would be a relevant approach. For example, a chiral Co(II)-salen complex has demonstrated high efficiency in the kinetic resolution of 1,2-epoxyhexane, achieving high conversion and enantiomeric excess of the unreacted epoxide. core.ac.uk The resulting chlorinated product would also be enantiomerically enriched. The choice of the metal center and the salen ligand structure is critical for achieving high enantioselectivity. mdpi.com The use of directing groups within the epoxide substrate can also be employed to control the regioselectivity of the nucleophilic attack. researchgate.net

| Catalyst | Epoxide Substrate | Nucleophile | Key Findings |

| Cr(III)Cl-salen complex | Cyclohexene oxide | TMSN₃ | High conversion (98%), yield (90%), selectivity (93%), and enantiomeric excess (99%). core.ac.uk |

| Co(II)-salen complex | 1,2-epoxyhexane | H₂O | High conversion (>95%), yield, and selectivity with 100% enantiomeric excess of the remaining (R)-epoxide. core.ac.uk |

| Cr(III)-Co(III) bimetallic salen | Cyclohexene oxide | TMSN₃ | Excellent yields and enantioselectivities (up to 99% yield and 94% ee) with very low catalyst loading (0.01 mol%). mdpi.com |

Biocatalytic Transformations for Chiral this compound Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. researchgate.netacs.org Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.

Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible conversion of haloalcohols to epoxides. thieme-connect.denih.gov In the reverse reaction, they can catalyze the ring-opening of epoxides with various nucleophiles, including halides, to form halohydrins. thieme-connect.descispace.com This enzymatic approach can be highly regio- and enantioselective, often favoring the formation of a single stereoisomer. thieme-connect.de

For instance, HHDHs can be used for the enantioselective ring-opening of racemic epoxides. scispace.com The enzyme selectively converts one enantiomer of the epoxide, leaving the other unreacted and leading to a kinetic resolution. This strategy can provide access to both enantiomers of the corresponding halohydrin. Different HHDHs from various microbial sources exhibit different substrate specificities and enantioselectivities, allowing for the selection of the most suitable enzyme for a particular transformation. nih.gov

| Enzyme Source | Substrate | Key Features |

| Agrobacterium radiobacter AD1 (HheC) | Racemic 1,2-epoxybutane | Catalyzes ring-opening with various nucleophiles. scispace.com |

| Arthrobacter sp. (HheA) | Spiroepoxides | Highly regioselective azidolysis. thieme-connect.de |

| Mycobacterium sp. GP1 | 1,2-dibromoethane | Converts 2-bromoethanol (B42945) to ethylene (B1197577) oxide, preventing toxic intermediate accumulation. science.gov |

Kinetic resolution is a widely used biocatalytic strategy for separating enantiomers from a racemic mixture. This approach relies on an enzyme's ability to selectively react with one enantiomer at a much higher rate than the other. Lipases and esterases are commonly employed for the resolution of racemic alcohols and their esters through enantioselective acylation or hydrolysis. nih.gov

In the case of this compound, a racemic mixture could be subjected to acylation using a lipase (B570770) and an acyl donor. The lipase would selectively acylate one enantiomer, for example, (R)-1-chlorohexan-2-ol, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. The reverse reaction, the hydrolysis of a racemic ester of this compound, can also be employed. nih.gov The choice of lipase, solvent, and acyl donor can significantly influence the reaction's efficiency and enantioselectivity. nih.gov While specific examples for this compound are not abundant in the provided search results, the general principle is well-established for a wide range of chiral alcohols.

| Enzyme Type | Reaction | Substrate Example | Key Principle |

| Lipases (e.g., Pseudomonas lipase) | Hydrolysis of esters | D,L-homophenylalanine esters | Selective hydrolysis of the L-amino acid ester. nih.gov |

| Esterases | Acylation/Hydrolysis | Racemic alcohols/esters | Enantioselective reaction leading to separation of enantiomers. |

| Ketoreductases | Reduction of ketones | Prochiral ketones | Asymmetric reduction to form one enantiomer of the alcohol. |

Diastereoselective Synthesis of this compound from Chiral Precursors

The diastereoselective synthesis of this compound relies on the use of a starting material that is already chiral. The existing stereocenter in the precursor directs the formation of a new stereocenter, leading to a preference for one diastereomer over the other. Key strategies often involve reactions with chiral epoxides or chiral aldehydes.

One prominent method involves the nucleophilic addition to optically pure α-chloroaldehydes. The addition of organometallic reagents, such as organolithium compounds, to these chiral aldehydes can proceed with high diastereoselectivity to yield 1,2-anti-chlorohydrins. sfu.ca This approach provides a flexible and direct route to stereochemically defined chlorohydrins.

Another effective strategy is the ring-opening of chiral epoxides. For instance, (R)-2-butyloxirane can serve as a chiral precursor for the synthesis of (R)-1-chlorohexan-2-ol. escholarship.org The reaction involves the opening of the epoxide ring with a chloride source, where the stereochemistry of the starting epoxide dictates the configuration of the resulting halohydrin.

Detailed research findings on these diastereoselective methods are summarized in the table below.

Table 1: Diastereoselective Synthesis of this compound Analogs

| Chiral Precursor | Reagent(s) | Product Type | Diastereoselectivity | Source(s) |

|---|---|---|---|---|

| Optically pure α-chloroaldehydes | Organolithium reagents | 1,2-anti-chlorohydrins | Highly diastereoselective | sfu.ca |

| (R)-2-Butyloxirane | Chloride source (e.g., LiCl, HCl) | (R)-1-Chlorohexan-2-ol | High | escholarship.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. Key areas of focus include the use of biocatalysts, alternative reaction media, and energy sources.

Biocatalysis represents a significant green approach for synthesizing chiral halohydrins like this compound. nih.gov Enzymes offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. Several classes of enzymes are employed:

Halohydrin dehalogenases (HHDHs) are particularly valuable as they can catalyze the ring-opening of epoxides with nucleophiles or the dehalogenation of vicinal halohydrins to form epoxides. irb.hracs.org These enzymes can be used for the kinetic resolution of racemic halohydrins or the asymmetric synthesis from prochiral substrates. acs.orgresearchgate.net Protein engineering has been used to improve the enantioselectivity of wild-type HHDHs. researchgate.net

Ketoreductases can be used for the asymmetric reduction of the corresponding α-chloroketone (1-chlorohexan-2-one) to produce enantiomerically pure this compound. nih.gov

Lipases and Esterases are employed in the kinetic resolution of racemic this compound through stereoselective acylation or hydrolysis. nih.gov

Alternative Energy Sources and Media also contribute to greener synthetic routes.

Mechanochemistry , the use of mechanical force (e.g., grinding) to induce chemical reactions, can reduce or eliminate the need for bulk solvents, thus aligning with green chemistry principles of waste prevention. taltech.ee

Microwave (MW) and Ultrasound (US) irradiation are non-conventional energy sources that can dramatically reduce reaction times from hours or days to minutes. researchgate.net This increased rate can lead to significant energy savings.

The use of greener solvents , such as ionic liquids (ILs) or CO2-expanded liquids, is another strategy. ku.edu While many ionic liquids are synthesized using traditional organic solvents, greener methods for their production are being developed. researchgate.netku.edu

Table 2: Application of Green Chemistry Principles in Halohydrin Synthesis

| Green Chemistry Principle | Methodology | Specific Example/Application | Source(s) |

|---|---|---|---|

| Use of Biocatalysts | Enzymatic Synthesis | Asymmetric reduction of α-chloroketones by ketoreductases. nih.gov | nih.govresearchgate.net |

| Enzymatic Resolution | Kinetic resolution of racemic halohydrins using lipases or halohydrin dehalogenases. nih.govacs.org | nih.govacs.org | |

| Safer Solvents and Auxiliaries | Solvent Replacement | Use of ionic liquids or CO2-expanded liquids to replace volatile organic solvents. ku.edu | ku.edu |

| Design for Energy Efficiency | Alternative Energy Sources | Microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net | researchgate.net |

Reactivity and Mechanistic Investigations of 1 Chlorohexan 2 Ol Transformations

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The primary site for nucleophilic attack on 1-chlorohexan-2-ol is the C1 carbon, which is bonded to the chlorine atom. The chlorine atom serves as a competent leaving group, facilitating substitution reactions. These reactions can proceed through two distinct pathways: an intramolecular route, where the adjacent hydroxyl group participates directly, or an intermolecular route, involving an external nucleophile. The outcome of the reaction is highly dependent on the reaction conditions, particularly the presence and nature of a base and the choice of external nucleophiles.

The most characteristic reaction of this compound is its base-mediated intramolecular cyclization to form 1,2-epoxyhexane (B74757), also known as hexene oxide. This transformation is a classic example of the Williamson ether synthesis applied in an intramolecular context. The reaction proceeds via an SN2 mechanism where the hydroxyl group, upon deprotonation, acts as the nucleophile.

The rate of epoxide formation from this compound is subject to kinetic control and has been investigated under various conditions. The reaction typically follows second-order kinetics, being first-order in its dependence on both the concentration of the halohydrin and the base.

Rate = k[this compound][Base]

Key factors influencing the reaction rate constant (k) include the strength of the base, the polarity of the solvent, and the temperature. Stronger bases, such as potassium hydroxide, lead to a higher concentration of the reactive alkoxide intermediate at equilibrium, thereby accelerating the rate of cyclization compared to weaker bases. Polar aprotic solvents can enhance the rate by solvating the cation of the base without hydrogen-bonding to the alkoxide, leaving it more nucleophilic. Conversely, polar protic solvents can solvate the alkoxide, slightly diminishing its reactivity. As with most chemical reactions, an increase in temperature provides the necessary activation energy, leading to a significant increase in the reaction rate.

Thermodynamically, the reaction is favorable and generally exothermic. While the formation of the strained three-membered epoxide ring is energetically costly, this is more than compensated for by the formation of a highly stable inorganic salt (e.g., NaCl or KCl) and the entropic favorability of the intramolecular cyclization process.

The following table presents representative kinetic data for the cyclization of this compound, illustrating the influence of reaction parameters on the rate constant.

Table 1: Representative Kinetic Data for the Formation of 1,2-Epoxyhexane (Note: Data is illustrative of established chemical principles. You can sort the table by clicking on the headers.)

| Entry | Base | Solvent | Temperature (°C) | Rate Constant (k, M-1s-1) |

|---|---|---|---|---|

| 1 | Sodium Hydroxide | Methanol (B129727) | 25 | 0.018 |

| 2 | Sodium Hydroxide | Methanol | 50 | 0.095 |

| 3 | Potassium Hydroxide | Methanol | 25 | 0.025 |

| 4 | Sodium Hydroxide | DMSO | 25 | 0.110 |

The intramolecular cyclization of this compound is a stereospecific reaction, a direct consequence of its SN2 mechanism. The reaction requires the nucleophilic oxygen atom and the chlorine leaving group to adopt an anti-periplanar conformation. This geometric constraint ensures that the nucleophilic attack occurs on the backside of the carbon-chlorine bond.

This backside attack results in an inversion of configuration at the carbon atom undergoing substitution (C1). However, since C1 is not a stereocenter, the stereochemical focus is on the fate of the C2 stereocenter. During the ring-closing reaction, the configuration of the C2 carbon is retained. Therefore, the cyclization of an enantiomerically pure sample of this compound will produce an enantiomerically pure epoxide with a predictable stereochemical outcome.

Starting with (R)-1-chlorohexan-2-ol, the base-mediated cyclization will exclusively yield (R)-1,2-epoxyhexane.

Starting with (S)-1-chlorohexan-2-ol, the reaction will exclusively yield (S)-1,2-epoxyhexane.

This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the transfer of stereochemical information from an acyclic precursor to a cyclic product with high fidelity.

While intramolecular cyclization is often the dominant pathway under basic conditions, this compound can also undergo intermolecular nucleophilic substitution. In these reactions, an external nucleophile attacks the C1 carbon, displacing the chloride ion. These reactions typically compete with epoxide formation. To favor the intermolecular pathway, reaction conditions are often adjusted to suppress the intramolecular route, for example, by using a high concentration of a strong external nucleophile or by conducting the reaction under neutral or acidic conditions where the internal hydroxyl group is not deprotonated.

The chlorine atom in this compound can be displaced by oxygen-based nucleophiles to form ethers and esters.

Ether Formation: In a classic intermolecular Williamson ether synthesis, reacting this compound with a strong nucleophile like sodium methoxide (B1231860) (NaOMe) in methanol can yield 1-methoxyhexan-2-ol. However, since the nucleophile (methoxide) is also a strong base, it can deprotonate the C2-hydroxyl group, leading to a competition between the desired intermolecular substitution and the intramolecular formation of 1,2-epoxyhexane. Using a large excess of the corresponding alcohol as the solvent can favor the intermolecular product.

Ester Formation: Ester derivatives can be synthesized by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297) (CH3COONa). Heating the reactants in a polar aprotic solvent like dimethylformamide (DMF) facilitates the SN2 displacement of chloride by the acetate nucleophile, yielding 2-hydroxyhexyl acetate. The carboxylate anion is a weaker base than an alkoxide, which reduces the rate of the competing epoxide formation.

Nitrogen-based nucleophiles readily react with this compound to produce valuable amino alcohols. The reaction with ammonia (B1221849) or primary and secondary amines provides a direct route to these derivatives.

Reaction with Ammonia: Treatment of this compound with an excess of ammonia (typically in an alcoholic solvent under pressure) leads to the formation of 1-aminohexan-2-ol. An excess of ammonia is required to act as both the nucleophile and the base to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of unreacted amine.

Reaction with Amines: Similarly, primary or secondary amines, such as dimethylamine (B145610) ((CH3)2NH), can be used to synthesize substituted amino alcohols like 1-(dimethylamino)hexan-2-ol. These reactions are fundamental in building more complex nitrogen-containing molecules.

The following table summarizes key intermolecular substitution reactions of this compound.

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions (Note: You can sort the table by clicking on the headers.)

| Entry | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 1 | Sodium methoxide (CH3ONa) | 1-Methoxyhexan-2-ol | Methanol solvent, moderate temperature |

| 2 | Sodium acetate (CH3COONa) | 2-Hydroxyhexyl acetate | DMF or Acetone (B3395972), heat |

| 3 | Ammonia (NH3) | 1-Aminohexan-2-ol | Excess NH3 in ethanol, sealed vessel, heat |

| 4 | Dimethylamine ((CH3)2NH) | 1-(Dimethylamino)hexan-2-ol | Excess (CH3)2NH, room temp. or gentle heat |

Intermolecular Nucleophilic Displacements of Chlorine [4, 6]

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, 1-chlorohexan-2-one (B1606847), while leaving the carbon-chlorine bond intact. This transformation requires the use of specific oxidizing agents that are mild enough to avoid over-oxidation or side reactions involving the halogen. Pyridinium chlorochromate (PCC) is a common reagent for this type of selective oxidation of secondary alcohols to ketones. pearson.com Other chromium-based reagents, such as chromium trioxide (CrO₃) in acetone (Jones oxidation), can also be employed.

The general reaction is as follows:

CH₃(CH₂)₃CH(OH)CH₂Cl + [O] → CH₃(CH₂)₃C(O)CH₂Cl + H₂O

Detailed research has explored various oxidizing agents to achieve high yields of 1-chloro-2-hexanone. lookchem.comnih.gov The choice of oxidant and reaction conditions is crucial to prevent competing reactions, such as elimination or further oxidation.

The oxidation of secondary alcohols like this compound with chromium-based reagents generally proceeds through the formation of a chromate (B82759) ester intermediate. In this mechanism, the alcohol oxygen attacks the chromium atom of the oxidizing agent. This is followed by the removal of a proton from the carbon bearing the hydroxyl group by a base (often water or the solvent), leading to the elimination of the reduced chromium species and formation of the ketone.

The presence of the electron-withdrawing chlorine atom on the adjacent carbon can influence the reaction rate. It can affect the acidity of the alcohol proton and the stability of the transition state.

Reduction Reactions of the Halogen and Hydroxyl Groups

The carbon-chlorine bond in this compound can be cleaved through various dehalogenation methods to yield hexan-2-ol. Catalytic hydrogenation is an effective method for this transformation. 182.160.97 In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The catalyst facilitates the cleavage of the C-Cl bond and the addition of hydrogen.

Another approach involves the use of reducing agents like lithium aluminum hydride (LiAlH₄), although this reagent can also reduce the hydroxyl group under certain conditions. More selective reagents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), can achieve dehalogenation through a radical mechanism.

Under specific conditions, this compound can undergo a reductive elimination reaction where both the chloro and hydroxyl groups are removed, leading to the formation of an alkene. This type of reaction can be promoted by certain low-valent metals or electrochemical methods. The mechanism often involves the formation of an organometallic intermediate, followed by elimination.

Elimination Reactions Leading to Unsaturated Derivatives

Treatment of this compound with a strong base can induce an elimination reaction. The outcome of this reaction is highly dependent on the reaction conditions and the nature of the base. One possible pathway is the intramolecular SN2 reaction, also known as the Williamson ether synthesis, to form an epoxide. wikipedia.org In this case, the alkoxide formed by deprotonation of the hydroxyl group acts as a nucleophile and attacks the adjacent carbon bearing the chlorine, displacing the chloride ion and forming a cyclic ether. wikipedia.orgyoutube.com

Alternatively, if a non-nucleophilic, sterically hindered base is used, it can favor the elimination of hydrogen chloride (HCl) to form an unsaturated alcohol, such as 1-hexen-2-ol or 2-hexen-1-ol, depending on which proton is abstracted. The regioselectivity of this elimination is governed by Zaitsev's or Hofmann's rule, depending on the steric hindrance of the base and the substrate.

Dehydrohalogenation Reactions to Hexenesresearchgate.netlibretexts.org

The treatment of this compound with a base can induce a dehydrohalogenation reaction, a type of elimination reaction, to yield hexene isomers. The reaction proceeds by removing a proton (H+) from a carbon adjacent to the carbon bearing the chlorine atom (the α-carbon), and the subsequent expulsion of the chloride ion (Cl-). In the case of this compound, the hydrogen atom can be abstracted from the C3 position, leading to the formation of different hexene isomers.

The regioselectivity of this reaction is primarily governed by Zaitsev's rule, which posits that the more substituted (and thus more stable) alkene is the major product. libretexts.org Therefore, the elimination reaction is expected to predominantly yield hex-2-ene over hex-1-ene. The choice of base and reaction conditions can influence the product distribution. Strong, non-bulky bases in a higher concentration favor the bimolecular elimination (E2) mechanism, while weaker bases and lower concentrations, particularly in polar protic solvents, may favor the unimolecular (E1) mechanism. lumenlearning.commsu.edu

Table 1: Expected Products of Dehydrohalogenation of this compound

| Reactant | Base/Conditions | Major Product | Minor Product |

| This compound | Strong, non-bulky base (e.g., NaOEt in EtOH) | trans-Hex-2-ene | cis-Hex-2-ene, Hex-1-ene |

| This compound | Bulky base (e.g., KOC(CH₃)₃) | Hex-1-ene | trans/cis-Hex-2-ene |

The hydroxyl group at the C2 position can also participate in an intramolecular Williamson ether synthesis under basic conditions, leading to the formation of 1,2-epoxyhexane. vaia.com This reaction competes with the dehydrohalogenation to hexenes. The formation of the epoxide is often favored when the hydroxyl group can readily deprotonate and attack the carbon bearing the chlorine in an intramolecular S_N2 reaction.

Stereoselectivity of Elimination Pathways

The stereochemical outcome of the dehydrohalogenation of this compound is highly dependent on the reaction mechanism. For an E2 elimination, a specific stereochemical arrangement is required: the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. iitk.ac.inchemistrysteps.com This means that the dihedral angle between the H-Cβ and Cα-Cl bonds must be approximately 180°.

In an acyclic molecule like this compound, rotation around the C2-C3 single bond allows for the necessary anti-periplanar alignment. The stereoselectivity of the reaction—the preference for forming one stereoisomer of the product over another—is determined by the relative stabilities of the transition states leading to the E (trans) and Z (cis) isomers of hex-2-ene.

Starting with a specific enantiomer of this compound, for instance, (2R)-1-chlorohexan-2-ol, different staggered conformations (rotamers) around the C2-C3 bond will lead to either the E or Z product. The conformation leading to the more stable E-alkene, where the larger alkyl groups are further apart, generally has a lower energy transition state and is therefore favored. numberanalytics.comlibretexts.org

Table 2: Predicted Stereochemical Outcome of E2 Elimination from (2R)-1-Chlorohexan-2-ol

| Starting Material | Conformation (Newman Projection along C2-C3) | Product |

| (2R)-1-Chlorohexan-2-ol | Anti-periplanar H and Cl, leading to trans product | (E)-Hex-2-ene (major) |

| (2R)-1-Chlorohexan-2-ol | Anti-periplanar H and Cl, leading to cis product | (Z)-Hex-2-ene (minor) |

The E1 mechanism, which proceeds through a planar carbocation intermediate, is generally not stereospecific. csueastbay.edu The rotation around the single bonds in the carbocation is faster than the deprotonation, leading to a mixture of E and Z isomers, with the thermodynamically more stable E isomer being the major product.

Rearrangement Reactions Involving the this compound Scaffold

While specific literature on the rearrangement of the this compound scaffold is limited, potential rearrangement pathways can be postulated based on general principles of organic chemistry. Under acidic conditions, protonation of the hydroxyl group would form a good leaving group (water). libretexts.org If water departs before nucleophilic attack, a secondary carbocation would be formed at C2. This carbocation could potentially undergo a 1,2-hydride shift from the adjacent C3 position to form a more stable secondary carbocation, or from the C1 position. However, since both carbocations are secondary, the driving force for such a rearrangement would be minimal unless other stabilizing factors are present.

A more plausible rearrangement-type reaction is the intramolecular formation of an epoxide, as mentioned earlier. This reaction, which can be considered an intramolecular substitution, proceeds via the deprotonation of the hydroxyl group, followed by a backside attack on the carbon bearing the chlorine atom. This results in the formation of 1,2-epoxyhexane. vaia.combartleby.com This transformation is a common reaction for halohydrins. openstax.org

Another potential rearrangement could be a pinacol-type rearrangement if the corresponding diol were formed and then subjected to acidic conditions. csueastbay.edu However, for this compound itself, such rearrangements are not widely reported.

Studies on Reaction Kinetics and Thermodynamics for Key Transformations

Detailed kinetic and thermodynamic studies specifically on the transformations of this compound are not extensively available in the public literature. However, the general principles of elimination reactions provide a framework for understanding the energetics of these processes.

The dehydrohalogenation of haloalkanes is typically an endothermic process, as the C-H and C-Cl bonds being broken are, in sum, stronger than the C=C π-bond and the H-Cl bond being formed. However, the reaction is driven by an increase in entropy (ΔS > 0) as two molecules are formed from one. youtube.com The Gibbs free energy change (ΔG = ΔH - TΔS) becomes more negative (more favorable) at higher temperatures.

Table 3: General Thermodynamic Parameters for Elimination Reactions

| Parameter | Sign/Magnitude | Rationale |

| Enthalpy (ΔH) | Positive (Endothermic) | Stronger σ-bonds broken than π-bond formed. |

| Entropy (ΔS) | Positive | Increase in the number of molecules. |

| Gibbs Free Energy (ΔG) | Becomes more negative at higher temperatures | The TΔS term becomes more significant. |

The kinetics of the elimination reaction are influenced by several factors. For an E2 reaction, the rate is dependent on the concentration of both the substrate and the base (Rate = k[this compound][Base]). msu.edu The activation energy for the E2 pathway is influenced by the strength of the base, the nature of the leaving group, and steric hindrance. For an E1 reaction, the rate-determining step is the formation of the carbocation, and the rate is only dependent on the concentration of the substrate (Rate = k[this compound]). lumenlearning.com

Computational studies on the dehydrochlorination of similar small chloroalkanes, such as 1-chlorohexane, can provide estimates for the activation barriers and reaction energies. researchgate.netresearchgate.net These studies generally show that the transition state for a concerted E2 reaction is highly dependent on the specific atomic arrangement and the nature of the base.

Stereochemical Analysis and Conformational Studies of 1 Chlorohexan 2 Ol

Elucidation of Absolute Configuration of Chiral 1-Chlorohexan-2-OL Enantiomers

This compound possesses a single stereocenter at the second carbon atom, which is bonded to four different groups: a chloromethyl group (-CH2Cl), a hydroxyl group (-OH), a butyl group (-CH2CH2CH2CH3), and a hydrogen atom. This chirality means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. The determination of the absolute configuration, i.e., the actual three-dimensional arrangement of these groups as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is a critical aspect of its stereochemical analysis. chemistrysteps.comlibretexts.org

One common experimental approach to determine the absolute configuration and enantiomeric purity of a chiral alcohol is through chiral derivatization. sigmaaldrich.com This process involves reacting the enantiomeric mixture of this compound with a chiral derivatizing agent of known absolute configuration. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including boiling points, melting points, and solubility, which allows for their separation and analysis using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). gcms.czchromatographyonline.com

For instance, reacting (R/S)-1-chlorohexan-2-ol with a single enantiomer of a chiral acid, such as (R)-Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), would produce diastereomeric esters. The analysis of the product mixture by GC-MS could then allow for the quantification of each diastereomer. nih.gov By comparing the results to a known standard or using established models of the derivatizing agent's behavior, the absolute configuration of the original alcohol enantiomers can be deduced. sigmaaldrich.com

A review of the scientific literature indicates that while this is a standard and effective methodology, specific studies applying chiral derivatization for the explicit purpose of determining the absolute configuration of this compound have not been reported.

Modern spectroscopic methods offer powerful, non-destructive ways to assign the absolute configuration of chiral molecules directly. wikipedia.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions of a molecule. wikipedia.orgbruker.comhindsinstruments.com The resulting spectrum is exquisitely sensitive to the molecule's 3D structure, providing a unique fingerprint for each enantiomer. nih.gov The absolute configuration of an enantiomer of this compound could be determined by comparing its experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the (R) or (S) configuration. stackexchange.com

Electronic Circular Dichroism (ECD): ECD spectroscopy operates on a similar principle but uses ultraviolet and visible light to probe electronic transitions. encyclopedia.pubfaccts.de The differential absorption of circularly polarized light by a chiral molecule gives rise to an ECD spectrum. The shape and sign of the observed signals (Cotton effects) are characteristic of the molecule's absolute configuration. dtu.dk As with VCD, comparing the experimental ECD spectrum of this compound to theoretically computed spectra would enable the assignment of its absolute stereochemistry.

Despite the power of these techniques, no specific VCD or ECD studies for the stereochemical assignment of this compound appear in the current body of scientific literature.

Conformational Preferences and Dynamics in Gaseous and Condensed Phases

Conformational analysis is the study of the various spatial arrangements of atoms (conformers or rotamers) that a molecule can adopt through rotation about its single bonds. nobelprize.orglibretexts.orgyoutube.com For this compound, rotations around the C1-C2, C2-C3, and C2-O bonds result in a complex potential energy surface with multiple energy minima, each corresponding to a distinct conformer. libretexts.org The relative populations of these conformers are determined by their energies and can be influenced by the physical phase (gas, liquid, or solid) and the solvent environment.

Techniques such as microwave spectroscopy and gas-phase electron diffraction are often used to determine the precise geometries of dominant conformers in the gaseous phase. In the condensed phase (liquids or solutions), Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. By analyzing vicinal proton-proton coupling constants (³JHH) and applying the Karplus equation, information about the dihedral angles along the carbon backbone can be extracted, providing insight into the preferred solution-phase conformation. soton.ac.uk

However, a search of research databases reveals a lack of specific experimental studies aimed at probing the conformational isomers of this compound.

While the principles of IMHB in haloalcohols are well-documented, specific investigations into its role in dictating the conformational preferences of this compound are not available in the literature.

Theoretical and Computational Analysis of Stereochemistry and Conformation

In the absence of extensive experimental data, theoretical and computational chemistry serves as a powerful tool to predict and understand the structural properties of molecules. ic.ac.uk Using various levels of theory, from molecular mechanics to high-level ab initio and DFT calculations, it is possible to:

Map the potential energy surface of this compound to identify stable conformers and the transition states that connect them.

Calculate the relative energies of these conformers to predict their equilibrium populations at a given temperature.

Analyze the geometries of the stable conformers to identify the presence and significance of intramolecular hydrogen bonds.

Simulate VCD and ECD spectra for each enantiomer to facilitate the determination of absolute configuration from experimental data.

A dedicated computational study on the stereochemistry and conformation of this compound would provide valuable foundational insights into its structural landscape. At present, no such comprehensive theoretical analysis appears to have been published.

Density Functional Theory (DFT) Calculations for Conformational Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in mapping its conformational landscape, identifying stable conformers, and determining the energy barriers for rotation around its flexible single bonds.

Conformational analysis of β-halohydrins, such as this compound, has been a subject of theoretical studies. High-level ab initio calculations, such as the G3 method, have been employed to investigate the conformational preferences of various β-halohydrins. These studies have revealed that the most stable conformers are those that allow for the formation of an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom.

For this compound, the key dihedral angles that define its conformation are the C1-C2 bond rotation (O-C2-C1-Cl) and the C-O bond rotation (H-O-C2-C1). The relative orientations of the hydroxyl and chloro substituents give rise to different conformers, which can be broadly classified as anti or gauche.

The energy difference between the stable gauche conformers and the less stable anti conformers provides insight into the conformational equilibrium of this compound. The rotational barrier around the C-X (in this case, C-Cl) bond in the most stable conformer of similar β-halohydrins has been calculated to be in the range of 6-7 kcal/mol, indicating that at room temperature, the molecule can transition between different rotational states, though it will predominantly reside in the lower energy gauche conformations. yu.edu.jo

| Conformer Type | Key Dihedral Angle (O-C2-C1-Cl) | Expected Relative Stability | Primary Stabilizing/Destabilizing Factor |

|---|---|---|---|

| Gauche (g+, g-) | ~60° | Most Stable | Intramolecular Hydrogen Bonding |

| Anti | ~180° | Less Stable | Lack of Intramolecular Hydrogen Bonding |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a computational approach to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the dynamic motions, conformational changes, and intermolecular interactions of this compound in various environments.

Furthermore, MD simulations can be used to explore the conformational dynamics of this compound. While DFT calculations can identify stable conformers, MD simulations can track the transitions between these conformers over time. This allows for the calculation of free energy landscapes, which can provide a more complete picture of the conformational preferences and the kinetics of conformational changes. Such simulations could also reveal how the solvent environment influences the conformational equilibrium of the molecule.

Another potential application of MD simulations is in the study of the aggregation behavior of this compound. At higher concentrations, it is possible for these molecules to form aggregates or micelles. MD simulations could be used to investigate the driving forces for such aggregation and to characterize the structure and dynamics of the resulting assemblies.

| Potential Application of MD Simulation | Information Gained | Relevance to this compound |

|---|---|---|

| Solvation Studies | Solvent structure around the molecule, hydrogen bonding interactions. | Understanding its behavior in different chemical environments. |

| Conformational Dynamics | Time-dependent conformational changes, free energy landscapes. | Characterizing its flexibility and preferred shapes in solution. |

| Aggregation Behavior | Formation and structure of molecular aggregates. | Predicting its properties at higher concentrations. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide valuable insights into the electronic structure and chemical reactivity of molecules. For this compound, these calculations can be used to determine a range of reactivity descriptors that help in predicting its behavior in chemical reactions. These descriptors are derived from the molecule's electronic properties, such as its molecular orbital energies.

Key reactivity descriptors include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several other important descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ2 / 2η).

For a molecule with different conformers, such as this compound, these descriptors can be calculated for each stable conformation to assess how the molecular geometry influences its reactivity. For instance, calculations on molecules with both extended and folded (analogous to anti and gauche) structures have shown that the electronic properties can vary between conformers.

Based on quantum chemical calculations for similar molecular structures, the following table presents hypothetical reactivity descriptors for extended and folded conformations of a molecule analogous to this compound.

| Reactivity Descriptor | Extended Conformer (eV) | Folded (Gauche) Conformer (eV) |

|---|---|---|

| Ionization Potential (I) | 5.755 | 5.714 |

| Electron Affinity (A) | 0.875 | 0.762 |

| Electronegativity (χ) | 3.315 | 3.238 |

| Chemical Hardness (η) | 2.440 | 2.475 |

| Softness (S) | 0.205 | 0.202 |

| Chemical Potential (μ) | -3.315 | -3.238 |

| Electrophilicity Index (ω) | 2.252 | 2.118 |

Data is based on analogous molecular structures and is for illustrative purposes. yu.edu.jo

These calculated descriptors provide a quantitative basis for understanding the chemical reactivity of this compound. For example, the electrophilicity index can be used to compare its reactivity with other electrophiles, while the HOMO and LUMO energies can help in predicting the outcomes of reactions governed by frontier molecular orbital theory.

Derivatization and Utility of 1 Chlorohexan 2 Ol As a Synthetic Synthon

Synthesis of Chiral Building Blocks from 1-Chlorohexan-2-OL

The strategic positioning of the chloro and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of various chiral building blocks, which are fundamental components in asymmetric synthesis.

One of the most common and synthetically useful transformations of this compound is its conversion into 1,2-epoxyhexane (B74757) (also known as butyloxirane). This reaction is typically an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, forming an alkoxide. The resulting nucleophilic oxygen then displaces the adjacent chlorine atom in an intramolecular SN2 reaction, forming the three-membered epoxide ring. youtube.comlibretexts.org

The stereochemistry of the starting chlorohydrin directly dictates the stereochemistry of the resulting epoxide. khanacademy.org Therefore, by using an enantiomerically pure form of this compound, one can synthesize the corresponding chiral epoxide. Chiral 1,2-epoxyhexane is a highly valuable intermediate in organic synthesis, serving as a versatile building block for producing a broad spectrum of complex molecules. nbinno.com

Key Methods for Chiral Epoxide Synthesis from Halohydrins:

| Method | Description | Key Features |

| Base-Induced Cyclization | Treatment of chiral this compound with a strong base (e.g., Sodium Hydroxide, Sodium Hydride) promotes intramolecular SN2 displacement to form the epoxide. youtube.com | Proceeds with inversion of configuration at the carbon bearing the halogen. High yielding and operationally simple. |

| Enzymatic Resolution | Biocatalytic methods, such as those employing epoxide hydrolases, can be used for the kinetic resolution of racemic 1,2-epoxyhexane to obtain one enantiomer in high purity. sigmaaldrich.com | Offers high enantioselectivity under mild reaction conditions. |

| Asymmetric Epoxidation Precursors | While not starting from the chlorohydrin itself, related methods like the Sharpless asymmetric epoxidation of hex-1-ene provide routes to chiral epoxy alcohols that are structurally related. rsc.orgorganic-chemistry.org | Provides access to highly enantiomerically enriched epoxides, which are benchmarks for stereocontrol. |

The resulting chiral 1,2-epoxyhexane is a key intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. nbinno.com

Chiral amines and amino alcohols are privileged structures in medicinal chemistry and serve as essential ligands in asymmetric catalysis. nih.govnih.gov this compound, via its epoxide derivative, provides a straightforward entry to these compound classes.

The ring-opening of chiral 1,2-epoxyhexane with a nitrogen-based nucleophile is a reliable method for synthesizing chiral 1-aminohexan-2-ols. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a trans-amino alcohol. libretexts.org The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon (C1). youtube.com

Common nitrogen nucleophiles include ammonia (B1221849), primary amines, and azide (B81097) ions. The resulting azido (B1232118) alcohol from an azide attack can be subsequently reduced to the corresponding amino alcohol.

Synthesis of Chiral Amino Alcohols from 1,2-Epoxyhexane:

| Nucleophile | Intermediate Product | Final Product | Reaction Type |

| Ammonia (NH₃) | - | 1-Aminohexan-2-ol | SN2 Ring-Opening |

| Primary Amine (R-NH₂) | - | 1-(Alkylamino)hexan-2-ol | SN2 Ring-Opening |

| Sodium Azide (NaN₃) | 1-Azidohexan-2-ol | 1-Aminohexan-2-ol | SN2 Ring-Opening followed by Reduction |

These chiral amino alcohols are not only valuable synthetic intermediates on their own but can also be converted into other important chiral molecules. chimia.chresearchgate.net

While less direct, synthetic routes to chiral carboxylic acids and esters can be devised starting from this compound. These multi-step pathways often involve oxidation and carbon-carbon bond-forming reactions. Chiral carboxylic acids with a stereocenter are crucial components of many natural products and therapeutic agents. rsc.org

One potential pathway involves the oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-chlorohexan-2-one (B1606847). americanelements.com This α-haloketone can then undergo a Favorskii rearrangement upon treatment with a base (e.g., sodium hydroxide) to yield a rearranged carboxylic acid, pentanoic acid, or its derivatives, though this particular rearrangement would not preserve the original C6 backbone as a hexanoic acid derivative.

A more viable, albeit longer, route to a chiral hexanoic acid derivative could involve protecting the alcohol, performing a nucleophilic substitution on the chloride with a cyanide anion to introduce a nitrile group, followed by hydrolysis of the nitrile to a carboxylic acid. The stereocenter at C2 would be retained throughout this sequence.

Illustrative Pathway to a Chiral Carboxylic Acid Derivative:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Protection of Alcohol | e.g., TBDMSCl, Imidazole (B134444) | 2-(tert-Butyldimethylsilyloxy)-1-chlorohexane |

| 2 | Nucleophilic Substitution | Sodium Cyanide (NaCN) | 3-(tert-Butyldimethylsilyloxy)heptanenitrile |

| 3 | Hydrolysis of Nitrile | H₃O⁺, Δ | 3-Hydroxyheptanoic acid |

This sequence transforms the C6 chlorohydrin into a C7 hydroxy acid, demonstrating the utility of this compound as a scaffold for chain extension and functional group manipulation.

Application in the Construction of Complex Natural Products Scaffolds (non-clinical focus)

Chiral C6 synthons, such as those derived from this compound, are valuable in the total synthesis of natural products. The chiral 1,2-epoxyhexane, amino alcohols, and other derivatives serve as key fragments for building the carbon skeletons of complex molecules like polyketides, macrolides, and alkaloids. For instance, the epoxide can be opened with organocuprates or other carbon nucleophiles to form longer carbon chains with controlled stereochemistry at the C2 position. This strategy is fundamental in convergent syntheses where complex molecules are assembled from smaller, stereochemically defined fragments.

Role in the Synthesis of Specialty Chemicals and Advanced Materials Precursors (non-clinical, non-toxicology)

The derivatives of this compound, particularly 1,2-epoxyhexane, are important precursors for specialty chemicals and advanced materials. For example, 1,2-epoxyhexane can be used as a comonomer in polymerization reactions. Its copolymerization with other epoxides, such as epichlorohydrin, can produce polymers with tailored properties. These copolymers have been investigated as precursors for energetic azido polymers, where the hexyl side chains act as internal plasticizers. sigmaaldrich.com Furthermore, 1,2-epoxyhexane serves as a reactive intermediate for introducing a C6 alkyl chain with a reactive handle into various molecules, which is useful in the manufacturing of surfactants, lubricants, and other performance chemicals. nbinno.com

Development of Novel Organometallic and Ligand Systems from this compound Derivatives

Chiral ligands are essential for the development of catalysts used in asymmetric synthesis. The chiral 1,2-amino alcohols prepared from this compound are excellent precursors for a variety of important ligand classes. For example, they can be used to synthesize chiral oxazoline (B21484) ligands, which are widely employed in asymmetric catalysis.

The synthesis of these ligands typically involves the condensation of the chiral amino alcohol with a nitrile (e.g., under acidic conditions to form an oxazoline ring) or with an aldehyde followed by oxidation. These ligands can then be coordinated to various transition metals (e.g., copper, palladium, iridium) to form catalysts for a wide range of enantioselective reactions, including allylic alkylations, hydrogenations, and cyclopropanations. nih.govresearchgate.net

Potential Chiral Ligands from this compound Derivatives:

| Precursor (from this compound) | Ligand Class | Potential Metal Complexes |

| (R/S)-1-Aminohexan-2-ol | Bisoxazolines (BOX) | Cu(II), Zn(II) |

| (R/S)-1-Aminohexan-2-ol | Phosphinooxazolines (PHOX) | Pd(II), Ir(I) |

| (R/S)-1-(Alkylamino)hexan-2-ol | Salen-type ligands | Mn(III), Co(II), Cr(III) |

The development of new ligand systems based on the readily accessible this compound backbone contributes to the expanding toolkit of asymmetric catalysis.

Use in Ionic Liquid Synthesis (as a precursor to specific cation structures)

While direct literature detailing the specific use of this compound in the synthesis of ionic liquids is not prevalent, its chemical structure suggests a significant potential for its application as a precursor for creating functionalized chiral cations. The presence of both a reactive chloride at the primary position and a hydroxyl group on the adjacent carbon makes it a valuable synthon for introducing a 2-hydroxyhexyl moiety onto a cationic core. This functional group can impart specific properties to the resulting ionic liquid, such as altered polarity, hydrogen bonding capabilities, and potential for further chemical modification. alfa-chemistry.com

The most probable synthetic route for utilizing this compound in ionic liquid synthesis is through the quaternization of a nitrogen-containing heterocyclic base, such as an imidazole or pyridine (B92270) derivative. This reaction, a type of N-alkylation, is a fundamental and widely employed method for the preparation of imidazolium- and pyridinium-based ionic liquids. researchgate.netresearchgate.net In this proposed synthesis, the nitrogen atom of the heterocyclic base would act as a nucleophile, displacing the chloride from this compound to form a new carbon-nitrogen bond. This process would result in a cation functionalized with a 2-hydroxyhexyl side chain.

The general scheme for this reaction can be envisioned as the reaction of a substituted imidazole, for instance, 1-methylimidazole, with this compound. The product of this reaction would be a 1-(2-hydroxyhexyl)-3-methylimidazolium chloride. The presence of the hydroxyl group on the cation could enhance the biodegradability of the resulting ionic liquid and offers a site for further derivatization, such as esterification or etherification, to fine-tune the properties of the ionic liquid for specific applications.

Moreover, since this compound is a chiral molecule, its use in ionic liquid synthesis opens a pathway to the formation of chiral ionic liquids (CILs). marquette.edunih.gov CILs are of particular interest for applications in enantioselective separations, asymmetric catalysis, and as chiral solvents. acs.orgcore.ac.uk By using an enantiomerically pure form of this compound, it is possible to synthesize ionic liquids with a chiral cation, which can then be used to induce chirality in chemical reactions or to resolve racemic mixtures.

The following table outlines the proposed synthesis of a hydroxy-functionalized imidazolium (B1220033) cation using this compound.

Table 1: Proposed Synthesis of a 1-(2-Hydroxyhexyl)-3-methylimidazolium Cation

| Reactant 1 | Reactant 2 | Proposed Cation Product | Potential Anion |

| This compound | 1-Methylimidazole | 1-(2-Hydroxyhexyl)-3-methylimidazolium | Chloride (initially), can be exchanged for others like Tetrafluoroborate (BF₄⁻) or Hexafluorophosphate (PF₆⁻) |

The reaction would likely proceed under thermal conditions, potentially with the use of a solvent, although solvent-free methods are also common in ionic liquid synthesis. researchgate.net The resulting chloride salt could then undergo anion exchange (metathesis) to introduce other anions, thereby modifying the physical and chemical properties of the ionic liquid, such as its melting point, viscosity, and solubility.

Advanced Analytical Methodologies for Research on 1 Chlorohexan 2 Ol

The rigorous characterization of 1-Chlorohexan-2-ol, particularly its stereochemical properties, necessitates the application of sophisticated analytical techniques that go beyond routine identification. These advanced methods are crucial for assessing enantiomeric purity, elucidating complex three-dimensional structures, and monitoring chemical transformations.

Future Directions and Emerging Research Avenues in 1 Chlorohexan 2 Ol Chemistry

Exploration of Novel Catalytic Systems for 1-Chlorohexan-2-OL Transformations

The transformation of this compound and related halohydrins is a focal point of research, with a strong emphasis on moving beyond traditional stoichiometric reagents towards advanced catalytic systems. acs.org A significant area of development is in biocatalysis, particularly the use of enzymes like Halohydrin Dehalogenases (HHDHs). These enzymes are capable of catalyzing reactions such as the ring-opening of epoxides to form halohydrins or the reverse reaction to produce epoxides, often with high enantioselectivity. researchgate.net Protein engineering and directed evolution are being employed to enhance the activity, stability, and substrate scope of HHDHs, making them suitable for industrial-scale synthesis of chiral compounds. nih.govresearchgate.netacs.org

Another promising avenue is the development of metal-free catalytic systems that are both efficient and environmentally benign. For instance, a protocol utilizing Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as an oxidant and a simple chloride source like NH₄Cl offers a green alternative for the synthesis of chlorohydrins from alkenes. rsc.orgrsc.org This method avoids the use of toxic metal chlorides and operates under mild conditions. rsc.org Research is also exploring the utility of polymer-supported catalysts, such as Merrifield resin-supported ionic liquids, which can facilitate reactions and be easily recycled, aligning with green chemistry principles. thieme-connect.com

Comparison of Catalytic Systems for Halohydrin Transformations

| Catalytic System | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Halohydrin Dehalogenases (HHDHs) | Enzymes that catalyze the interconversion of epoxides and halohydrins. researchgate.net | High enantioselectivity, mild reaction conditions, biodegradable. | Protein engineering to improve stability and expand substrate scope for synthesizing chiral molecules. nih.govresearchgate.net |

| Oxone®/Chloride Source | A metal-free system using potassium peroxymonosulfate (B1194676) as an oxidant for synthesizing chlorohydrins from olefins. rsc.org | Environmentally benign, avoids toxic metal chlorides, simple reaction conditions, high yields. rsc.orgrsc.org | Broadening the substrate scope and optimizing diastereoselectivity. rsc.org |

| Supported Ionic Liquids | Ionic liquids immobilized on a solid support (e.g., Merrifield resin) that act as catalysts or catalyst carriers. thieme-connect.com | Catalyst recyclability, enhanced reaction rates, potential for use in continuous-flow systems. thieme-connect.com | Development of new supported catalysts for asymmetric reactions. thieme-connect.com |

| Fe-TAML Catalysts | Iron-based catalysts that activate environmentally friendly oxidants like H₂O₂. tandfonline.com | Alternative to polluting chlorine- and metal-based oxidants, high efficiency. tandfonline.com | Application in various oxidation reactions to replace hazardous reagents. tandfonline.com |

Integration of Machine Learning and AI in Predicting this compound Reactivity and Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like this compound. These computational tools can rapidly predict chemical reactivity and properties, significantly reducing the time and cost associated with experimental work. researchgate.net ML models are being developed to forecast the outcomes of organic reactions by learning from vast datasets of known transformations. researchgate.net

For this compound, ML algorithms can predict its reactivity in various transformations by analyzing its molecular structure. nih.gov For example, models using Morgan fingerprints or other molecular descriptors can estimate reaction rate constants. nih.gov Furthermore, deep learning approaches, sometimes combined with quantum mechanics (QM) calculations, can predict reactivity scores and even elucidate entire reaction mechanisms. researchgate.netarxiv.org This predictive power allows chemists to screen potential reactions virtually, identify optimal conditions, and design novel synthetic routes with greater efficiency. acs.orgresearchgate.net The development of web-based applications for these predictions further democratizes access to these powerful tools. nih.gov

Sustainable and Environmentally Benign Approaches to this compound Chemistry

The principles of green chemistry are increasingly guiding research in halohydrin chemistry. rroij.combio-conferences.org A primary goal is to replace hazardous reagents and solvents with safer, more sustainable alternatives. bio-conferences.org The traditional synthesis of related compounds, such as ethylene (B1197577) oxide via a chlorohydrin intermediate, generated significant salt waste. rroij.combio-conferences.org Modern approaches focus on atom economy and waste reduction.

Key sustainable strategies applicable to this compound chemistry include:

Use of Benign Solvents: Replacing chlorinated solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. tandfonline.comresearchgate.net

Alternative Oxidants: Employing environmentally friendly oxidants such as hydrogen peroxide (H₂O₂) or Oxone® in place of chlorine gas or hypochlorites. rsc.orgtandfonline.com

Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods to minimize waste and energy consumption. bio-conferences.org Biocatalysis with enzymes like HHDHs represents a particularly green approach. researchgate.net

Continuous-Flow Synthesis: Adopting continuous-flow reactors, which can improve heat transfer, enhance safety, and reduce waste compared to batch processing.

Green Chemistry Approaches in Halohydrin Chemistry

| Principle | Application in this compound Chemistry | Example/Benefit |

|---|---|---|

| Waste Prevention | Designing syntheses that maximize the incorporation of all materials into the final product. | Using catalytic routes instead of stoichiometric ones reduces inorganic salt byproducts. rroij.combio-conferences.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents (e.g., CCl₄, CH₂Cl₂) with water or recyclable ionic liquids. rsc.orgresearchgate.net | Reduces environmental impact and improves worker safety. rroij.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; using methods like microwave irradiation. acs.orgbio-conferences.org | Lowers energy consumption and associated carbon footprint. bio-conferences.org |

| Use of Catalysis | Employing highly selective catalysts (e.g., enzymes, organocatalysts) over stoichiometric reagents. bio-conferences.org | A protocol using Oxone® and NH₄Cl avoids toxic metal catalysts for chlorohydrin synthesis. rsc.org |

Development of High-Throughput Screening Methodologies for Reaction Optimization

High-throughput screening (HTS) is a crucial technology for accelerating the discovery and optimization of chemical reactions. unchainedlabs.com HTS allows for the rapid testing of a large number of variables, such as catalysts, solvents, and temperatures, to quickly identify the most effective reaction conditions. unchainedlabs.com This is particularly valuable in the exploratory phase of research or when a process needs to be optimized for higher yield and purity. unchainedlabs.com

In the context of this compound and related halohydrins, HTS has been instrumental in the directed evolution of enzymes. nih.gov For instance, colorimetric assays have been developed to screen thousands of HHDH enzyme mutants for improved activity in epoxide ring-opening reactions. nih.govresearchgate.netnih.gov These assays, often performed in 96-well microplate format, can detect changes in pH or the consumption of a reactant to quantify enzyme activity. acs.orgnih.gov By applying HTS, researchers have successfully engineered HHDH variants with significantly enhanced catalytic efficiency for producing valuable chiral building blocks. nih.gov

Uncovering New Synthetic Utilities of this compound Derivatives

As a versatile bifunctional molecule, this compound is a valuable starting material for synthesizing a wide array of other compounds. acs.org While its use as a precursor to epoxides is well-established, ongoing research seeks to uncover novel synthetic applications for its derivatives. masterorganicchemistry.com

One emerging area is the synthesis of more complex heterocyclic structures. For example, engineered halohydrin dehalogenases have been shown to catalyze the intramolecular cyclization of δ-halohydrins to form chiral tetrahydrofurans, a structural motif present in many natural products and pharmaceuticals. researchgate.net This expands the catalytic capability of these enzymes beyond the formation of three-membered epoxide rings. researchgate.net

Furthermore, derivatives of this compound serve as important intermediates in medicinal chemistry and biological research. They are used to synthesize potential drug candidates and as molecular probes to study enzyme kinetics and stereoselectivity in biological systems. For example, 6-chlorohexan-1-ol, a related compound, has been used in the synthesis of 1,2,3-triazole group substituted phthalocyanines, which have applications in photodynamic therapy and solar cells. rsc.org The unique combination of a hydroxyl group and a chlorine atom provides two distinct handles for sequential chemical modifications, opening pathways to diverse and complex molecular architectures.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Chlorohexan-2-OL with high regioselectivity?

- Methodological Answer : A two-step approach is recommended: (1) Epoxidation of hex-1-ene using a peracid (e.g., mCPBA) to form the epoxide intermediate, followed by (2) regioselective ring-opening with HCl in a polar aprotic solvent (e.g., THF) at 0–5°C. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with aqueous NaHCO₃ ensures minimal byproduct formation. Purification via fractional distillation under reduced pressure (40–60°C, 10 mmHg) yields >85% purity. Validate purity using GC-MS and compare retention times with literature standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ resolve stereochemical and structural features. Key signals: δ 1.5–1.7 ppm (m, CH₂ groups), δ 3.6–4.0 ppm (m, Cl-bearing CH-OH), and δ 4.2–4.5 ppm (OH proton, exchange with D₂O).

- IR : Broad peak at 3200–3600 cm⁻¹ (OH stretch), C-Cl stretch at 550–650 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 136 (M⁺) with fragments at m/z 101 (loss of Cl) and m/z 83 (dehydration). Cross-reference with PubChem or ECHA databases for validation .

Q. How can researchers minimize side reactions during the synthesis of this compound?

- Methodological Answer : Use kinetic control by maintaining low temperatures (0–5°C) during HCl addition to favor nucleophilic attack at the less substituted epoxide carbon. Employ anhydrous conditions to prevent hydrolysis. Add HCl dropwise with vigorous stirring to avoid localized acid concentration. Post-reaction neutralization with NaHCO₃ and immediate extraction into dichloromethane minimizes diol byproducts. Monitor via TLC (hexane:EtOAc 3:1) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis under varying catalytic conditions?

- Methodological Answer : Under Lewis acid catalysis (e.g., BF₃·Et₂O), the reaction proceeds via a carbocation intermediate, leading to potential racemization. In contrast, Brønsted acid catalysis (e.g., H₂SO₄) follows an SN2 mechanism, preserving stereochemistry at the chiral center. Computational studies (DFT) can model transition states to predict stereoselectivity. Experimental validation via chiral HPLC or polarimetry is critical for confirming enantiomeric excess .

Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying solvent systems?

- Methodological Answer : Analyze solvent polarity effects using the Kamlet-Taft or Hansen solubility parameters. For example, high-polarity solvents (e.g., DMF) stabilize ionic intermediates but may promote side reactions. Compare yields in aprotic (THF) vs. protic (EtOH) solvents. Apply thermodynamic models (e.g., Wilson or NRTL equations) to correlate activity coefficients with yield discrepancies. Statistical tools like ANOVA identify significant variables (temperature, solvent) .

Q. What strategies validate the environmental stability and degradation pathways of this compound?